molecular formula C16H17NO3 B15128557 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid

Cat. No.: B15128557
M. Wt: 271.31 g/mol
InChI Key: OAAMZLOAJNVBON-UHFFFAOYSA-N
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Description

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid (CAS 1504845-57-1) is a high-purity chemical compound with a molecular formula of C16H17NO3 and a molecular weight of 271.31 . This compound features a dihydropyridine core structure, a scaffold well-documented in scientific literature for its calcium channel antagonist activity and potential role in modulating multidrug resistance in cancer cells . As a building block, it offers researchers a versatile template for the synthesis of novel molecules in medicinal chemistry. The presence of the carboxylic acid functional group enhances its utility for further chemical modifications, such as the formation of amides or esters, facilitating the exploration of structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-(2,6-dimethyl-4-oxopyridin-1-yl)-2-phenylpropanoic acid

InChI

InChI=1S/C16H17NO3/c1-11-8-14(18)9-12(2)17(11)10-15(16(19)20)13-6-4-3-5-7-13/h3-9,15H,10H2,1-2H3,(H,19,20)

InChI Key

OAAMZLOAJNVBON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1CC(C2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid typically involves the condensation of 2,6-dimethyl-4-oxo-1,4-dihydropyridine with a suitable phenylpropanoic acid derivative. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common solvents for this reaction include ethanol, methanol, and dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with related molecules (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features/Applications Reference
3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid C₁₆H₁₇NO₃ Dihydropyridinone, phenylpropanoic acid 271.31 Potential bioactivity (unconfirmed)
7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₂₉H₃₁FN₆O₅ Fluoroquinolone, piperidine, amide 562.60 Antibacterial candidate (synthetic)
Impazapic (2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-methyl-3-pyridinecarboxylic acid) C₁₄H₁₇N₃O₃ Imidazolinone, pyridinecarboxylic acid 275.30 Herbicide (ALS inhibitor)
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) C₁₆H₁₂F₃NO₄ Trifluoromethylpyridine, phenoxypropanoic acid 363.27 Selective herbicide (ACCase inhibitor)

Key Observations

Structural Similarities: The dihydropyridinone ring in the target compound is analogous to the dihydroquinoline core in the fluoroquinolone derivative from . Both systems may engage in π-π stacking or hydrogen bonding, though the fluoroquinolone’s fluorine and cyclopropyl groups enhance antibacterial activity . The phenylpropanoic acid group shares functional similarity with fluazifop’s phenoxypropanoic acid, which is critical for herbicidal activity via enzyme inhibition .

Functional Divergences: Unlike impazapic (an imidazolinone herbicide), the target compound lacks nitrogen-rich heterocycles, suggesting divergent biological targets. The absence of electronegative substituents (e.g., fluorine in ’s compound) may limit the target compound’s bioavailability or target affinity compared to fluorinated analogs .

Hydrogen Bonding and Crystal Packing: The carboxylic acid group in the target compound can act as both a hydrogen bond donor and acceptor, a feature shared with fluazifop and impazapic. Such interactions are pivotal in crystal packing and molecular recognition .

Biological Activity

3-(2,6-Dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid, with CAS number 1504845-57-1, is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is C16H17NO3C_{16}H_{17}NO_3 with a molecular weight of 271.31 g/mol. The structure includes a dihydropyridine moiety which is significant in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes that are crucial in cancer cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by targeting specific enzymes involved in tumor progression.
  • Antimicrobial Properties : Similar compounds within the dihydropyridine class have shown significant antimicrobial activity against a range of pathogens.

Case Studies and Research Findings

Recent studies have explored the potential of this compound in various therapeutic contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionTargets key enzymes involved in cancer metabolism

Case Study: Antitumor Efficacy

A study conducted on human gastric carcinoma xenografts demonstrated that derivatives similar to this compound exhibited complete tumor stasis following administration. This highlights the potential for developing this compound as an anticancer agent .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, compounds structurally related to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)-2-phenylpropanoic acid?

  • Methodology : Multi-step synthesis involving cyclocondensation of β-keto esters with substituted amines to form the dihydropyridinone core, followed by coupling with phenylpropanoic acid derivatives. Purification via column chromatography (silica gel, gradient elution) and characterization by 1^1H/13^13C NMR and HPLC (≥95% purity) are critical.
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize by-products like regioisomers or oxidation artifacts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : Confirm stereochemistry and substituent positions (e.g., 1^1H NMR for methyl groups at C2/C6; 13^13C NMR for carbonyl signals at C4).
  • HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns.
  • FT-IR : Verify ketone (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500-3300 cm1^{-1}) functionalities .

Q. How can initial biological activity screening be designed for this compound?

  • Experimental Design :

  • In vitro assays : Test antimicrobial activity against Gram-positive/negative bacteria (MIC determination via broth microdilution) or enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential).
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Approach : Conduct meta-analysis of existing data, accounting for variables like assay conditions (pH, temperature), cell lines, or compound stability. Reproduce experiments under standardized protocols and validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. How can computational modeling elucidate the compound’s mechanism of action?

  • Methods :

  • Molecular docking : Predict binding modes with target proteins (e.g., COX-2, using PDB ID 5KIR).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Correlate substituent effects (e.g., methyl groups) with activity using Hammett or Craig plots .

Q. What experimental designs evaluate environmental stability and degradation pathways?

  • Design :

  • Long-term stability studies : Expose the compound to UV light, varying pH (2–12), and temperatures (4–40°C). Monitor degradation via LC-MS.
  • Ecotoxicology : Use microcosm models (soil/water systems) to assess bioaccumulation and toxicity in Daphnia magna .

Q. How are structure-activity relationships (SARs) systematically investigated for derivatives?

  • Workflow :

Synthesize analogs with substituent variations (e.g., halogens at phenyl, alkyl groups on dihydropyridinone).

Test in dose-response assays (e.g., IC50_{50} determination).

Apply multivariate analysis (PCA or PLS) to identify critical molecular descriptors (e.g., logP, polar surface area) .

Q. What advanced analytical methods quantify trace impurities in bulk synthesis?

  • Techniques :

  • LC-QTOF-MS : Identify low-abundance impurities (≤0.1%) with high mass accuracy.
  • NMR relaxation experiments : Detect conformational isomers or residual solvents .

Methodological Notes

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem .
  • Ethical Compliance : Follow OECD guidelines for ecotoxicology testing (e.g., Test No. 203 for acute fish toxicity) .

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